4-Iodo-1-trityl-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodo-1-trityl-1H-imidazole involves a magnesium-iodine exchange reaction with a Grignard reagent, leading selectively to the 4-magnesioimidazole derivative. This intermediate then reacts with esters to form a variety of poly-4-imidazolyl carbinol compounds in yields ranging from 40-79%. This method provides an efficient route to synthesize bi-, tri-, and pentadentate ligands featuring 4-substituted imidazole units (Collman, Zhong, & Wang, 1999).
Molecular Structure Analysis
Experimental and theoretical studies have been conducted on the molecular structure of imidazole derivatives to understand their geometric and electronic configurations. These studies include 1H NMR, 13C NMR, IR, and X-ray diffraction analysis, complemented by density functional theory (DFT) calculations. Such analyses contribute to a deeper understanding of the structural aspects of imidazole compounds, which is essential for their application in various chemical syntheses (Ustabaş et al., 2010).
Chemical Reactions and Properties
4-Iodo-1-trityl-1H-imidazole undergoes a variety of chemical reactions, including iodine-catalyzed synthesis of chiral 4-Imidazolidinones and efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. These reactions highlight the versatility and reactivity of the imidazole nucleus, making it an essential building block in organic synthesis (Kanyiva, Tane, & Shibata, 2019); (Wolkenberg et al., 2004).
Scientific Research Applications
Synthesis and Chemical Properties
4-Iodo-1H-imidazole has been synthesized through a reaction involving iodine and imidazole, yielding a 73.5% overall yield. This process uses readily available materials, indicating its accessibility for various research applications (Zheng-Zhong Ru, 2011).
Application in Ligand Formation
A study demonstrates the transformation of 4-iodo-1-tritylimidazole into 4-magnesioimidazole derivative using a Grignard reagent. This derivative then reacts with esters to form poly-4-imidazolyl carbinol compounds, useful in synthesizing a range of bi-, tri-, and pentadentate ligands (Collman, Zhong, & Wang, 1999).
Role in Divergent and Regioselective Synthesis
The compound is integral in a methodology for divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. This process involves N-alkylation and selective formation of these imidazole derivatives, highlighting its utility in creating complex chemical structures (Delest et al., 2008).
Imidazole Derivative Synthesis
4-Iodo-1H-imidazole plays a role in synthesizing various imidazole derivatives found in natural products like vitamin B12. This synthesis involves cyclocondensation of ketones with hypervalent iodine reagents, underscoring its importance in producing biologically significant compounds (Zhang & Chen, 2001).
Corrosion Inhibition Studies
A study explores the corrosion inhibition efficacy of certain imidazole derivatives on mild steel. While not directly involving 4-iodo-1-trityl-1H-imidazole, this research provides context for the broader applications of imidazole derivatives in materials science and corrosion prevention (Prashanth et al., 2021).
Applications in Gas Generators
Imidazole-based compounds, including those derived from 4-iodo-1H-imidazole, are prepared for potential applications in nitrogen-rich gas generators. This use highlights the compound's relevance in energetic material research (Srinivas, Ghule, & Muralidharan, 2014).
Safety And Hazards
Future Directions
4-Iodo-1H-imidazole has been used to improve the open-circuit voltages of perovskite solar cells to 1.2 V . This indicates potential future applications in the field of renewable energy. Additionally, imidazole derivatives have a broad range of biological activities, suggesting potential future directions in pharmaceutical applications .
properties
IUPAC Name |
4-iodo-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZJYPLPZEYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347139 | |
Record name | 4-iodo-1-tritylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-trityl-1H-imidazole | |
CAS RN |
96797-15-8 | |
Record name | 4-iodo-1-tritylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1-trityl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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